

Lefamulin acetate for community-acquired bacterial pneumonia (CABP)

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Compound of Interest		
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An In-depth Technical Guide to **Lefamulin Acetate** for Community-Acquired Bacterial Pneumonia (CABP)

Introduction

Lefamulin acetate is a first-in-class, semi-synthetic pleuromutilin antibiotic approved by the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adult patients with community-acquired bacterial pneumonia (CABP).[1][2][3] Marketed under the brand name Xenleta™, it is available in both intravenous (IV) and oral formulations, offering a valuable alternative for empiric monotherapy.[4][5][6] Lefamulin's novel mechanism of action, targeted spectrum of activity against key CABP pathogens (including resistant strains), and demonstrated non-inferiority to a fluoroquinolone standard of care in pivotal clinical trials make it a significant addition to the antimicrobial armamentarium for CABP.[7][8][9] This guide provides a detailed technical overview of lefamulin acetate for researchers, scientists, and drug development professionals.

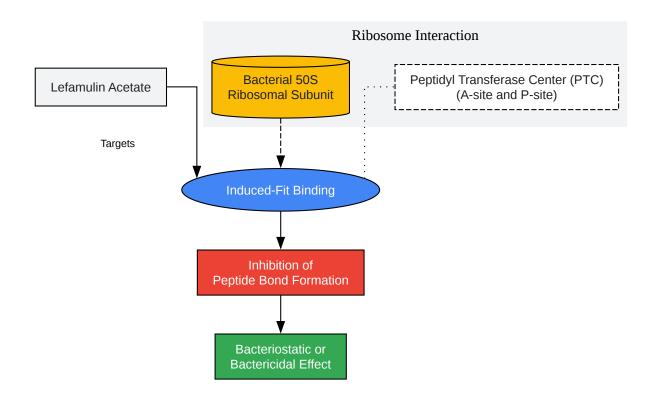
Mechanism of Action

Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10][11] It selectively binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[2][10][12] The binding interaction involves the A- and P-sites within domain V of the 23S rRNA.[13][14] A unique feature of its action is an "induced fit" mechanism, where the ribosomal binding pocket closes around the mutilin core of the drug, resulting in a tight and stable interaction.[6][12][15] This binding prevents the correct positioning of transfer RNA



(tRNA), thereby inhibiting peptide bond formation and halting the elongation of the polypeptide chain.[10][11]

This distinct mechanism of action is responsible for the low propensity for cross-resistance with other major antibiotic classes that also target protein synthesis, such as macrolides, lincosamides, and streptogramins.[10][16] Depending on the bacterial species and concentration, lefamulin can be bacteriostatic or bactericidal.[1][10]



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Figure 1: Lefamulin's Mechanism of Action.

In Vitro Activity & Spectrum

Lefamulin demonstrates potent in vitro activity against the most common Gram-positive, Gram-negative, and atypical pathogens responsible for CABP.[4][17] This includes activity against strains resistant to other antibiotic classes like β -lactams, macrolides, and fluoroquinolones.[15]



[18] The SENTRY Antimicrobial Surveillance Program has consistently documented its potent activity against a global collection of clinical isolates.[16][18]

Pathogen	Lefamulin MIC50 (mg/L)	Lefamulin MIC90 (mg/L)	Comparator MIC90 (mg/L)
Streptococcus pneumoniae	0.06	0.12 - 0.25	Ceftriaxone: 1, Levofloxacin: 1
Staphylococcus aureus (MSSA)	0.06	0.12	Oxacillin: 0.5, Levofloxacin: 2
Haemophilus influenzae	0.5	1 - 2	Amoxicillin- clavulanate: 2, Ceftriaxone: 0.03
Moraxella catarrhalis	0.06	0.12	Amoxicillin- clavulanate: 0.5, Azithromycin: 0.12
Mycoplasma pneumoniae	≤0.008	≤0.008	Azithromycin: >256 (in resistant strains)
Legionella pneumophila	0.06	0.12	Levofloxacin: 0.06, Azithromycin: 0.12
Chlamydophila pneumoniae	0.008	0.015	Doxycycline: 0.12, Azithromycin: 0.12

Table 1: Comparative In Vitro Activity (MIC_{50}/MIC_{90}) of Lefamulin Against Key CABP Pathogens.[15][18]

Mechanisms of Resistance

While resistance to lefamulin is infrequent, several mechanisms have been identified in vitro.[1] [18] These primarily involve:

 Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) or in the 23S rRNA can alter the drug binding site.[1][19]



- Ribosomal Protection: The presence of ATP-binding cassette (ABC-F) proteins, such as vga(A) in S. aureus, can confer resistance.[18]
- Target Modification by Enzymes: The Cfr ribosomal methyltransferase can modify an adenine residue in the 23S rRNA, which has the potential to mediate cross-resistance to other drug classes including phenicols, lincosamides, oxazolidinones, and streptogramin A.
 [1]
- Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in H. influenzae, has been associated with reduced susceptibility.[18]

Pharmacokinetics and Pharmacodynamics

Lefamulin is available in both IV and oral formulations, with pharmacokinetic properties that support a switch from intravenous to oral therapy.[20][21] The key pharmacodynamic (PD) parameter associated with its antibacterial activity is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (*f* AUC0-24/MIC).[11][22] The drug achieves high concentrations in pulmonary epithelial lining fluid (ELF), approximately 5 to 6 times higher than in plasma, which is advantageous for treating pneumonia.[1][21]



Parameter	Intravenous (150 mg q12h)	Oral (600 mg q12h)
Tmax (median)	End of 1-hour infusion	1.76 hours
Cmax (steady state)	2.95 mcg/mL	1.19 mcg/mL
AUC0-12 (steady state)	8.36 mcg·h/mL	5.86 mcg·h/mL
Absolute Bioavailability	N/A	~25% (Fasted)
Effect of Food	N/A	AUC decreased by ~28%
Plasma Protein Binding	94.8% - 97.1%	94.8% - 97.1%
Volume of Distribution (Vss)	86.1 L	Not directly measured
Metabolism	Hepatic, primarily via CYP3A4	Hepatic, primarily via CYP3A4
Elimination Half-life (t1/2)	~8 hours	~8 hours
Excretion	Feces (~77% of radiolabeled dose), Urine (~15%)	Feces and Urine

Table 2: Key Pharmacokinetic Parameters of Lefamulin in Adults.[1][12][20]

Clinical Efficacy: The LEAP 1 and LEAP 2 Trials

The approval of lefamulin was based on two pivotal Phase 3, randomized, double-blind, non-inferiority trials: LEAP 1 and LEAP 2.[23] These trials evaluated the efficacy and safety of lefamulin compared to moxifloxacin, a standard-of-care fluoroquinolone, in adults with CABP.

Experimental Protocols

- Trial Design: Both were multinational, multicenter, randomized, double-blind, non-inferiority studies.
- Patient Population: Adults (≥18 years) with moderate to severe CABP, defined by a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV, radiographic evidence of pneumonia, and clinical signs and symptoms of CABP.[8][24]
- Interventions:

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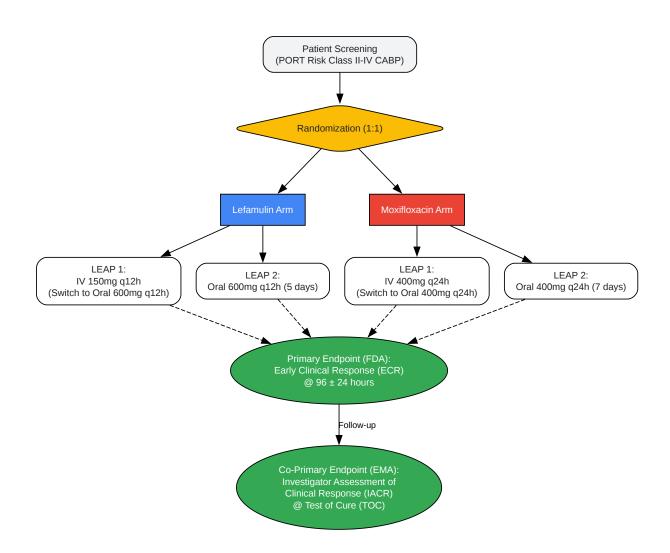


- LEAP 1: Patients were randomized 1:1 to receive either IV lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[8] An optional switch to oral therapy (lefamulin 600 mg q12h or moxifloxacin 400 mg q24h) was permitted after 3 days if predefined clinical improvement criteria were met.[8][25] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[5] For suspected methicillin-resistant Staphylococcus aureus (MRSA), placebo was added to the lefamulin arm and linezolid was added to the moxifloxacin arm.[8]
- LEAP 2: Patients were randomized 1:1 to receive either oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7][24]

Primary Endpoints:

- FDA: Early Clinical Response (ECR) at 96 (±24) hours after the first dose in the Intent-to-Treat (ITT) population. A response was defined as survival, improvement in ≥2 cardinal symptoms of CABP, no worsening of any cardinal symptom, and no use of unprescribed antibacterial therapy.[8][24] The non-inferiority margin was 12.5% for LEAP 1 and 10% for LEAP 2.[7][8]
- EMA: Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (TOC) visit (5-10 days after the last dose) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[8] The non-inferiority margin was 10%.[8]





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